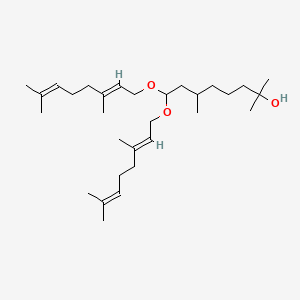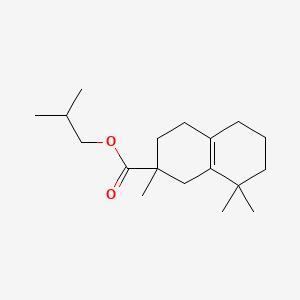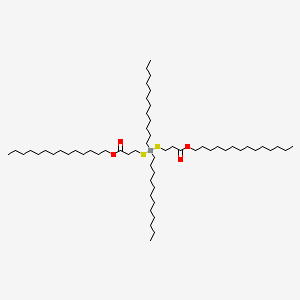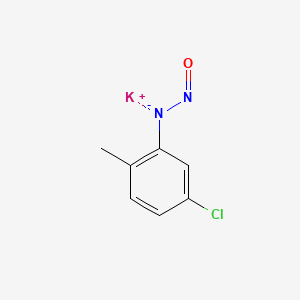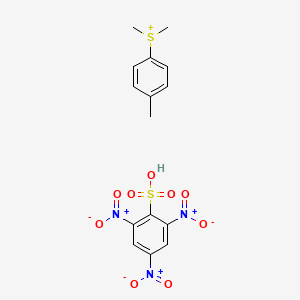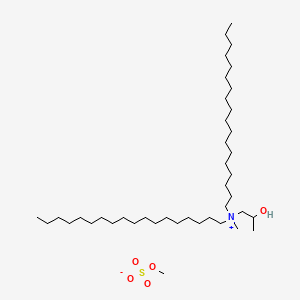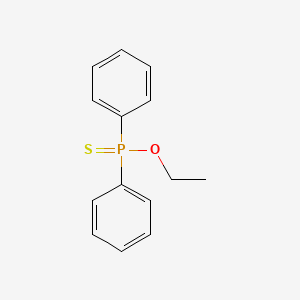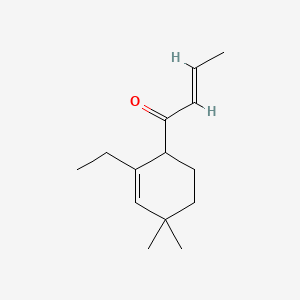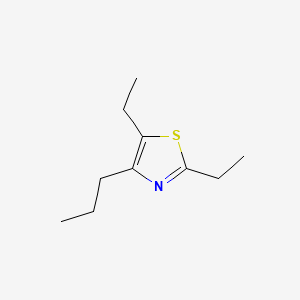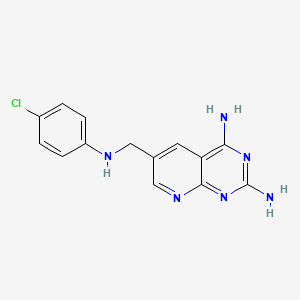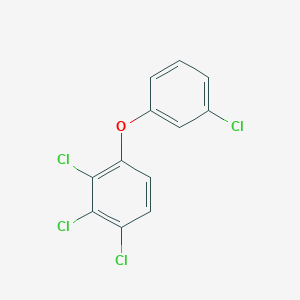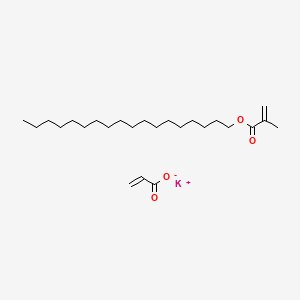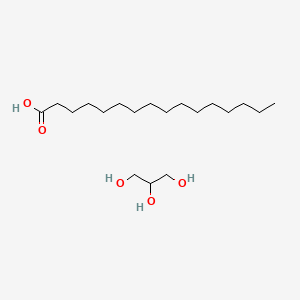
Hexadecanoic acid, ester with 1,2,3-propanetriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecanoic acid, ester with 1,2,3-propanetriol, also known as glycerol 1-hexadecanoate, is a long-chain fatty acid ester. It is a compound formed by the esterification of hexadecanoic acid (palmitic acid) with 1,2,3-propanetriol (glycerol). This compound is commonly found in various natural sources, including animal fats and vegetable oils. It is known for its applications in the food, pharmaceutical, and cosmetic industries due to its emollient and stabilizing properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecanoic acid, ester with 1,2,3-propanetriol can be synthesized through the esterification reaction between hexadecanoic acid and glycerol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thereby driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acid catalysts. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to obtain the pure ester product .
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecanoic acid, ester with 1,2,3-propanetriol undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into hexadecanoic acid and glycerol in the presence of water and an acid or base catalyst.
Oxidation: The ester can undergo oxidation reactions to form peroxides and other oxidation products.
Reduction: The ester can be reduced to form alcohols and other reduced products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Hexadecanoic acid and glycerol.
Oxidation: Peroxides and other oxidation products.
Reduction: Alcohols and other reduced products.
Wissenschaftliche Forschungsanwendungen
Hexadecanoic acid, ester with 1,2,3-propanetriol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Wirkmechanismus
The mechanism of action of hexadecanoic acid, ester with 1,2,3-propanetriol involves its interaction with cellular membranes and enzymes. The ester can be hydrolyzed by lipases to release hexadecanoic acid and glycerol, which can then participate in various metabolic pathways. Hexadecanoic acid can be incorporated into cell membranes, affecting their fluidity and function. Additionally, it can modulate the activity of enzymes involved in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Hexadecanoic acid, ester with 1,2,3-propanetriol can be compared with other similar compounds, such as:
Octadecanoic acid, ester with 1,2,3-propanetriol:
Hexadecanoic acid, propyl ester: This compound is an ester of hexadecanoic acid with propanol instead of glycerol.
Hexadecanoic acid, 1,3-propanediyl ester: This compound is an ester of hexadecanoic acid with 1,3-propanediol instead of glycerol .
Each of these compounds has unique properties and applications, but this compound is particularly valued for its emollient and stabilizing properties in various industries.
Eigenschaften
CAS-Nummer |
11140-06-0 |
|---|---|
Molekularformel |
C19H40O5 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
hexadecanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C16H32O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;4-1-3(6)2-5/h2-15H2,1H3,(H,17,18);3-6H,1-2H2 |
InChI-Schlüssel |
CGBXSWXZXBQCMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O |
Verwandte CAS-Nummern |
51330-20-2 106803-74-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


